molecular formula C15H10BrClN2O3 B5314659 N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide

N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide

Cat. No. B5314659
M. Wt: 381.61 g/mol
InChI Key: HSYBGVNLZDNYMP-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of acrylamides, which are widely used in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is not fully understood. However, it is believed that N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. It also disrupts the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It also disrupts the cell membrane of bacteria, leading to their death. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. It also has a high potency, which means that small amounts of the compound can be used in experiments. However, one of the limitations of using N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. One direction is to investigate its potential applications in other fields, such as neuroscience and immunology. Another direction is to optimize the synthesis method to yield even higher purity N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. Finally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide and its potential side effects.

Synthesis Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 2-bromo-4-nitroaniline to form the intermediate product, N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acryloyl chloride. Finally, the acryloyl chloride is reacted with ammonia to form N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. This synthesis method has been optimized to yield high purity N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, which is the programmed cell death of cancer cells. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is in the field of antimicrobial research. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria. It does so by disrupting the bacterial cell membrane and inhibiting the activity of certain enzymes that are essential for bacterial growth.

properties

IUPAC Name

(E)-N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O3/c16-13-9-12(19(21)22)6-7-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBGVNLZDNYMP-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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